

An In-depth Technical Guide to Ethoxycyclopentane

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Compound of Interest

Compound Name: Ethoxycyclopentane

Cat. No.: B15480495

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This technical guide provides a comprehensive overview of **ethoxycyclopentane**, including its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature and Identification

Ethoxycyclopentane is an organic compound classified as an ether. A clear understanding of its various synonyms and identifiers is crucial for accurate literature searches and unambiguous communication in a research and development setting.

Synonyms and Alternative Names:

- Cyclopentyl ethyl ether[1]
- Cyclopentane, ethoxy-[1]
- Ethoxy-cyclopentane[2]
- Cyclopentanol ethyl ether[2]

Chemical Identifiers:

- IUPAC Name: **ethoxycyclopentane**[1][3]

- CAS Number: 26306-40-1[2][3]
- Molecular Formula: C₇H₁₄O[2]
- InChI: InChI=1S/C7H14O/c1-2-8-7-5-3-4-6-7/h7H,2-6H2,1H3[3]
- InChIKey: AOWTYVFGMCEIRN-UHFFFAOYSA-N[2][3]
- SMILES: CCOC1CCCC1[3]

Physicochemical Properties

A summary of the key physical and chemical properties of **ethoxycyclopentane** is presented in the table below. These properties are essential for designing experimental setups, purification procedures, and for understanding the compound's behavior in various chemical environments.

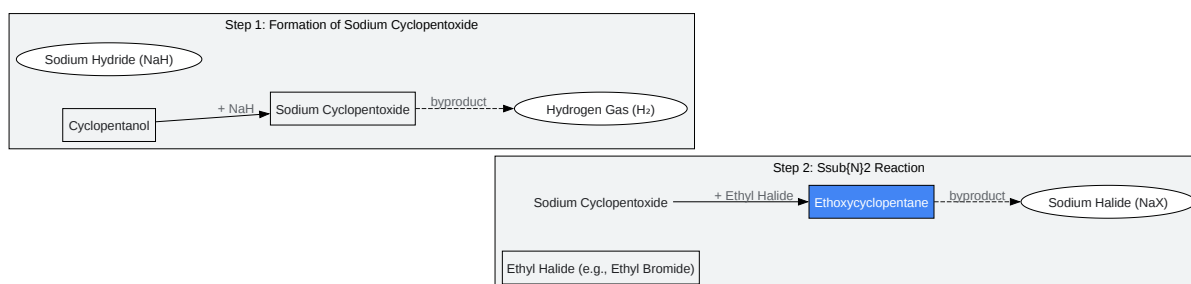
Property	Value	Source
Molecular Weight	114.19 g/mol	[3]
Density	0.86 g/cm ³	
Boiling Point	128.9 °C at 760 mmHg	
Flash Point	21.5 °C	
Refractive Index	1.428	
Vapor Pressure	12.7 mmHg at 25°C	

Synthesis of Ethoxycyclopentane via Williamson Ether Synthesis

The most common and effective method for the laboratory preparation of **ethoxycyclopentane** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. In the case of **ethoxycyclopentane**, this is best achieved by reacting sodium cyclopentoxide with an ethyl halide.

Reaction Pathway

The overall synthesis can be depicted in two main stages: the formation of the sodium cyclopentoxide from cyclopentanol, followed by the reaction with an ethyl halide to form the ether.



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Williamson Ether Synthesis of **Ethoxycyclopentane**

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of **ethoxycyclopentane** in a laboratory setting.

Materials:

- Cyclopentanol
- Sodium hydride (NaH) or Sodium metal (Na)

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Ethyl bromide or ethyl iodide
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for reflux, extraction, and distillation
- Heating mantle and magnetic stirrer

Procedure:

- Preparation of Sodium Cyclopentoxide:
 - In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a calculated amount of sodium hydride (or freshly cut sodium metal) to a volume of anhydrous solvent (diethyl ether or THF).
 - Slowly add a stoichiometric equivalent of cyclopentanol, dissolved in the anhydrous solvent, to the flask via the dropping funnel with continuous stirring. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.
 - After the addition is complete, the mixture is typically stirred and may be gently heated to ensure the complete formation of the sodium cyclopentoxide.
- Formation of **Ethoxycyclopentane**:
 - To the freshly prepared solution of sodium cyclopentoxide, slowly add a stoichiometric equivalent of the ethyl halide (e.g., ethyl bromide) through the dropping funnel.
 - The reaction mixture is then heated to reflux for a period of 1 to 8 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:

- After the reaction is complete, the mixture is cooled to room temperature.
- The reaction is quenched by the careful, slow addition of water or a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium hydride or sodium.
- The organic layer is separated using a separatory funnel. The aqueous layer is typically extracted one or two more times with the organic solvent.
- The combined organic extracts are washed with water and then with brine to remove any water-soluble impurities.
- The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
- The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator.
- The crude **ethoxycyclopentane** is then purified by fractional distillation to yield the final product.

Safety Precautions:

- Sodium hydride and sodium metal are highly reactive and flammable. They react violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood.
- Ethyl halides are volatile and potentially harmful. Handle them in a well-ventilated area.
- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

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